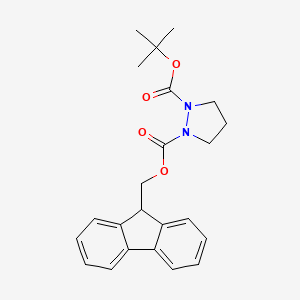

1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate

Description

1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate is a pyrazolidine-based heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms. Its structure includes a fluorenylmethyl (Fmoc) group and a tert-butyl ester as protective moieties. The Fmoc group is widely used in peptide synthesis for amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound has been listed as discontinued by suppliers such as CymitQuimica , though its structural features remain relevant for comparative analysis with analogous heterocycles.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-(9H-fluoren-9-ylmethyl) pyrazolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-23(2,3)29-22(27)25-14-8-13-24(25)21(26)28-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,8,13-15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFQIERERLIRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate (CAS No. 222854-34-4) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and structure-activity relationships (SAR).

- Molecular Formula : C23H26N2O4

- Molecular Weight : 394.46 g/mol

- Structure : The compound features a pyrazolidine core substituted with a fluorenylmethyl group and tert-butyl moiety.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives related to the pyrazolidine structure. While specific data on 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate is limited, related compounds have shown promising results against multidrug-resistant bacteria.

Case Study: Related Compounds

A study focused on novel phenylthiazole derivatives demonstrated significant antimicrobial activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile. The minimum inhibitory concentration (MIC) for effective compounds was reported at 4 μg/mL against MRSA . Such findings suggest that structural modifications in similar compounds could yield enhanced antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazolidine derivatives has been explored in various contexts. For instance, some studies indicate that compounds with similar structural motifs exhibit significant inhibition of pro-inflammatory cytokines. Although specific data for the target compound is sparse, the presence of the pyrazolidine ring is often associated with anti-inflammatory effects due to its ability to modulate inflammatory pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate.

Key Findings:

- Substituent Effects : The presence of bulky groups such as tert-butyl can enhance lipophilicity, potentially improving membrane penetration and bioavailability.

- Functional Group Variation : Modifications in the carboxylate groups can influence both solubility and interaction with biological targets.

- Fluorenyl Group Role : The fluorenyl moiety may contribute to increased stability and specificity towards certain biological targets.

Comparative Analysis of Related Compounds

| Compound Name | Structure | MIC Against MRSA | Anti-inflammatory Activity |

|---|---|---|---|

| Compound A | Structure A | 4 μg/mL | Significant inhibition |

| Compound B | Structure B | >256 μg/mL | Moderate inhibition |

| 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate | TBD | TBD | TBD |

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Uses :

- Anti-inflammatory Agents : Compounds with pyrazolidine structures have been studied for their anti-inflammatory properties. Research indicates that derivatives of pyrazolidines can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

- Pain Management : Similar to other pyrazolidine derivatives, this compound may exhibit analgesic properties, potentially useful in pain management therapies .

- Antitumor Activity : Some studies suggest that compounds with similar structures have shown promise in inhibiting tumor growth and proliferation in various cancer cell lines . Further exploration is warranted to evaluate the specific effects of 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl pyrazolidine-1,2-dicarboxylate.

Organic Synthesis

Synthetic Applications :

- Building Block for Complex Molecules : The unique structure of this compound makes it a valuable building block in organic synthesis, particularly in the development of more complex organic molecules used in pharmaceuticals and agrochemicals .

- Reagent in Chemical Reactions : It can be utilized as a reagent in various chemical transformations due to its functional groups, allowing for the introduction of diverse chemical functionalities into target molecules .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules, focusing on heterocyclic core, substituents, molecular properties, and applications.

Structural and Functional Comparison

Compound A : 1-((9H-Fluoren-9-yl)methyl) 2-tert-butyl Pyrazolidine-1,2-dicarboxylate

- Heterocyclic Core : Pyrazolidine (5-membered ring, two adjacent N atoms).

- Substituents : Fmoc (protecting group) and tert-butyl ester.

- Molecular Formula: Not explicitly provided, but inferred as $ C{28}H{32}N2O4 $ based on structural analogs.

- Key Features : High steric hindrance from tert-butyl; Fmoc enhances UV detectability in synthesis.

- Applications : Likely used as a protected intermediate in organic synthesis or peptide chemistry.

- Status : Discontinued .

Compound B : (2S,4S)-1-((9H-Fluoren-9-yl)methyl) 2-benzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

- Heterocyclic Core : Pyrrolidine (5-membered ring, one N atom).

- Substituents : Fmoc, benzyl ester, and hydroxyl group.

- Molecular Formula: $ C{27}H{25}NO_5 $ .

- Key Features : Hydroxyl group introduces polarity and hydrogen-bonding capacity; stereochemistry (2S,4S) may influence chiral applications.

- Applications: Potential precursor for pharmaceuticals or chiral catalysts.

Compound C : 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid

- Heterocyclic Core : Piperazine (6-membered ring, two N atoms).

- Substituents : Fmoc-methoxycarbonyl and acetic acid.

- Molecular Formula : $ C{21}H{20}N2O4 $ (inferred from CAS 180576-05-0) .

- Key Features : Acetic acid substituent increases hydrophilicity; piperazine offers conformational flexibility.

- Applications : Likely used in drug design (e.g., as a linker or functional group carrier).

- Status : Available .

Compound D : 2-(Chloromethyl)-5-(3-fluorophenyl)-1,3-oxazole

- Heterocyclic Core : Oxazole (5-membered ring, one O and one N atom).

- Substituents : Chloromethyl and 3-fluorophenyl groups.

- Key Features : Electrophilic chloromethyl group enables further functionalization; fluorophenyl enhances lipophilicity.

- Applications : Building block for agrochemicals or bioactive molecules.

- Status : Discontinued .

Comparative Data Table

Research Findings and Trends

Heterocyclic Core Influence :

- Pyrazolidine (Compound A) offers two adjacent nitrogens, enabling unique coordination or reactivity compared to pyrrolidine (1N) or piperazine (6-membered). However, pyrazolidine derivatives are less common in pharmaceuticals, possibly due to synthetic complexity or ring strain.

- Piperazine (Compound C) is widely utilized in drug design for its conformational flexibility and ability to modulate solubility .

Substituent Effects :

- The tert-butyl group in Compound A enhances steric protection but reduces solubility in polar solvents. In contrast, the hydroxyl group in Compound B increases hydrophilicity, making it suitable for aqueous-phase reactions .

- The Fmoc group (common to Compounds A, B, and C) facilitates UV-monitored synthesis but requires acidic conditions for removal, limiting compatibility with acid-sensitive substrates.

Commercial Availability :

- Discontinued status for Compounds A and D may reflect challenges in synthesis, stability, or market demand. For example, tert-butyl esters (Compound A) are prone to elimination under strong acids, complicating storage.

Q & A

Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.